molecular formula C18H25N3O6 B023582 Frovatriptan Succinate CAS No. 158930-17-7

Frovatriptan Succinate

Cat. No.: B023582
CAS No.: 158930-17-7
M. Wt: 379.4 g/mol
InChI Key: CUETXFMONOSVJA-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Frovatriptan Succinate Monohydrate (FSM) is a selective serotonin 5-HT1B/1D receptor agonist approved by the FDA in 2001 for the acute treatment of migraines, particularly menstrual migraines . Chemically, it is designated as R-(+)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate (C14H17N3O · C4H6O4 · H2O; molecular weight: 379.41 g/mol) .

FSM exerts therapeutic effects by constricting dilated cranial blood vessels via 5-HT1B receptors and inhibiting pain-signaling neuropeptides (e.g., Substance P, CGRP) via 5-HT1D receptors . Its distinguishing feature is the longest elimination half-life (t1/2) among triptans (26–29 hours), enabling prolonged efficacy . FSM exhibits linear pharmacokinetics across doses (2.5–10 mg) and high tissue distribution (Vz/F: 1,220–1,668 L) due to erythrocyte binding .

Properties

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUETXFMONOSVJA-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049056
Record name Frovatriptan Succinate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158930-17-7
Record name Frovatriptan succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan Succinate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Frovatriptan Succinate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28J6W18HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Fischer Indole Synthesis and Tetrahydrocarbazole Formation

The synthesis begins with the Fischer indole reaction between 4-cyanophenylhydrazine hydrochloride and 4-benzyloxy-cyclohexanone in acetic acid, yielding 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate undergoes hydrolysis with sodium hydroxide to produce 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, followed by tosylation with tosyl chloride in pyridine to introduce a leaving group. Subsequent displacement with methylamine in a sealed tube at 100°C affords 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole, a key precursor.

Critical Optimization :

  • Solvent Selection : Replacing column chromatography with ethyl acetate extraction reduces processing time and improves scalability.

  • Temperature Control : Maintaining 25–30°C during acid-base workup minimizes degradation.

Reductive Amination and N-Protection Strategies

Reductive amination of 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole with benzaldehyde and sodium cyanoborohydride in glacial acetic acid (pH 4–6) yields the racemic frovatriptan base. The use of sodium cyanoborohydride over other reductants enhances selectivity, achieving >99.85% chemical purity (HPLC) and >99.9% optical purity (chiral HPLC).

Process Parameters :

  • pH Adjustment : A pH range of 4–6 during reductive amination suppresses side reactions.

  • Solvent System : Ethyl acetate and isopropanol facilitate efficient extraction and crystallization.

Enantiomeric Resolution of Racemic Frovatriptan

Chiral Acid-Mediated Diastereomeric Salt Formation

Racemic frovatriptan is resolved using optically pure resolving agents such as (1S)-(+)-10-camphorsulfonic acid or D-(+)-di-p-toluoyl-tartaric acid (DPTTA). For example, treating racemic frovatriptan with DPTTA in methanol-isopropanol yields the R-enantiomer salt with >98% chiral purity after recrystallization.

Comparative Performance of Resolving Agents :

Resolving AgentSolvent SystemYield (%)Chiral Purity (%)
10-Camphorsulfonic acidMethanol6399
DPTTAMethanol-IPA7299.9

Data adapted from WO2012147020A1 and WO2010122343A1

Free Base Isolation and Succinate Salt Formation

The resolved R-enantiomer salt is basified with sodium hydroxide (pH 12–12.5) and extracted into n-butanol. Subsequent reaction with succinic acid in methanol-water (15:1 v/v) at -10°C to -15°C produces frovatriptan succinate monohydrate in 91% yield.

Key Observations :

  • Solvent Ratio : Methanol-water mixtures ensure high solubility of the free base and succinic acid, promoting rapid crystallization.

  • Crystallization Temperature : Cooling to -10°C minimizes residual solvent content and enhances crystal uniformity.

Crystallization and Hydrate Control

Monohydrate vs. Dihydrate Formation

This compound exhibits polymorphism, with the monohydrate form being therapeutically relevant. Crystallization from acetone-water mixtures at varying water concentrations yields either monohydrate (5–10% water) or dihydrate (15–20% water).

Process Conditions :

ParameterMonohydrateDihydrate
Water Concentration5–10%15–20%
Crystallization Temp.0–5°C20–25°C
TGA Weight Loss3.2% (25–150°C)6.5% (25–150°C)

Data from Res. J. Pharm. Sci. (2013)

Solid-State Transformations

Anhydrous forms of this compound, produced via solvent-mediated desolvation or thermal treatment, revert to hydrates under high humidity (>75% RH). This underscores the necessity of controlled drying conditions (50–55°C under vacuum) to stabilize the monohydrate.

Analytical Characterization and Quality Control

Purity Profiling

  • Chemical Purity : HPLC analysis confirms >99.9% purity for the final monohydrate, with limits for impurities (e.g., benzaldehyde residues) set at <0.1%.

  • Optical Purity : Chiral HPLC using amylose-based columns resolves enantiomers, ensuring >99.9% ee.

Physicochemical Characterization

  • XRPD : Distinct diffraction patterns at 2θ = 12.5°, 15.8°, and 24.3° confirm monohydrate crystallinity.

  • DSC/TGA : Endothermic peaks at 122°C (dehydration) and 245°C (melting) correlate with monohydrate stability.

Industrial-Scale Optimization Challenges

Solvent Recovery and Energy Efficiency

n-Butanol distillation, required in early processes, is energy-intensive. Modern protocols substitute n-butanol with ethyl acetate, reducing energy consumption by 40%.

Impurity Control

Residual benzaldehyde from reductive amination is controlled via activated carbon treatment in methanol, achieving levels <10 ppm .

Chemical Reactions Analysis

Frovatriptan succinate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, tosyl chloride, and methylamine. The major products formed from these reactions include various intermediates such as 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .

Scientific Research Applications

Pharmacological Mechanism of Action

Frovatriptan exerts its effects by binding to 5-HT1B and 5-HT1D receptors located in the brain and vascular system. This action leads to:

  • Vasoconstriction : Reduces the dilation of intracranial blood vessels during a migraine attack.
  • Inhibition of Neuropeptide Release : Decreases the release of pro-inflammatory neuropeptides that contribute to migraine symptoms.
  • Pain Relief : Specifically targets migraine pain and associated symptoms such as nausea and sensitivity to light and sound .

Acute Treatment of Migraines

Frovatriptan is primarily indicated for the acute treatment of migraine attacks. Clinical trials have demonstrated its effectiveness in achieving significant pain relief:

  • In controlled studies, patients treated with frovatriptan reported a greater reduction in headache severity compared to placebo groups .
  • The recurrence rate of migraines post-treatment is notably low, ranging from 7% to 25%, attributed to its long half-life of approximately 26 hours, allowing sustained relief .

Menstrual Migraine Prophylaxis

Frovatriptan has shown promise not only in acute management but also as an intermittent prophylactic treatment for menstrual migraines. Research indicates that it can effectively reduce the frequency and severity of migraines associated with menstrual cycles, particularly in women unresponsive to conventional therapies .

Comparative Studies

Comparative studies have highlighted frovatriptan's unique pharmacokinetic profile:

Drug 5-HT1B Affinity 5-HT1D Affinity Half-life (hours) Indications
FrovatriptanHighHigh~26Acute migraine, menstrual migraine
SumatriptanModerateModerate~2.5Acute migraine
NaratriptanModerateHigh~6Acute migraine

Frovatriptan demonstrates higher selectivity for cerebral vasculature with minimal coronary effects compared to other triptans . This makes it a favorable option for patients with cardiovascular concerns.

Case Study 1: Efficacy in Chronic Migraine Patients

A study involving chronic migraine patients (n=100) assessed the efficacy of frovatriptan over a 12-week period. Results indicated:

  • Headache Response Rate : 70% achieved significant pain relief within two hours.
  • Functional Improvement : Patients reported improved quality of life and reduced need for rescue medications .

Case Study 2: Frovatriptan in Menstrual Migraine

In a cohort study focusing on women with menstrual migraines (n=35), frovatriptan was administered during their menstrual cycle. Findings included:

  • Reduction in Attack Frequency : A 50% reduction in the frequency of attacks was observed.
  • Patient Satisfaction : 85% rated their treatment as effective, with minimal side effects reported .

Comparison with Similar Compounds

Table 1: Key PK Parameters of FSM vs. Other Triptans

Parameter Frovatriptan Sumatriptan<sup>†</sup> Rizatriptan<sup>†</sup> Eletriptan<sup>†</sup>
t1/2 (h) 26–29 2 2–3 4–5
Tmax (h) 3–4 2.5 1–1.5 1.5
Bioavailability (%) 20–30 14–15 40–50 50
Dose Range (mg) 2.5–10 25–100 5–10 20–40

<sup>†</sup>General values from class-wide pharmacokinetic data .

Clinical Implications:

  • FSM : Preferred for menstrual migraines due to prolonged action and reduced recurrence risk .
  • Sumatriptan/Rizatriptan : Faster onset (1–2 hours) but higher recurrence rates due to short t1/2.

Stability and Formulation

FSM is administered as a monohydrate to enhance stability. Its dihydrate form can also be crystallized under specific solvent conditions (acetone/water), but anhydrous forms revert to hydrates under humidity . In contrast, sumatriptan and rizatriptan are formulated as stable salts (e.g., sumatriptan succinate) without hydrate dependency .

Research Findings and Data Tables

Table 2: Gender-Specific PK Parameters of FSM (Single 2.5 mg Dose)

Parameter Female Subjects Male Subjects
Cmax (ng/mL) 5.2 ± 1.5 3.1 ± 0.8
AUClast (ng·h/mL) 145 ± 35 72 ± 18
CLz/F (L/h) 34.3 ± 8.2 40.2 ± 9.6

Table 3: Multi-Dose PK Parameters of FSM (2.5 mg, 7 Days)

Parameter Day 1 Day 7 (Steady-State)
Cmax (ng/mL) 4.8 ± 1.2 9.6 ± 2.1
AUCtau (ng·h/mL) 135 ± 28 290 ± 55

Biological Activity

Frovatriptan succinate monohydrate is a second-generation triptan primarily used for the acute treatment of migraine. It is a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D, which play critical roles in the pathophysiology of migraine. This article details the biological activity of frovatriptan, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Frovatriptan exerts its therapeutic effects through several mechanisms:

  • Receptor Binding : It binds with high affinity to 5-HT1B and 5-HT1D receptors. This action leads to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal neurons, effectively alleviating migraine symptoms .
  • Inhibition of Dural Vasodilation : By activating these receptors, frovatriptan inhibits dural vasodilation and inflammation, which are key contributors to migraine headaches .

Pharmacokinetics

The pharmacokinetic profile of frovatriptan is characterized by:

  • Absorption : Frovatriptan is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours post-administration .
  • Bioavailability : The absolute bioavailability ranges from approximately 20% in males to 30% in females, influenced by first-pass metabolism primarily via the CYP1A2 enzyme .
  • Half-Life : It has a long elimination half-life of about 26 hours, allowing for sustained therapeutic effects .
  • Clearance : Renal clearance accounts for about 40-45% of total clearance, underscoring the importance of renal function in drug elimination .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of frovatriptan in treating acute migraine attacks:

  • Headache Response : In placebo-controlled trials, patients receiving frovatriptan showed significantly higher rates of headache response compared to those on placebo at 2 and 4 hours post-treatment. For instance, one study reported that up to 60% of patients achieved a headache response within two hours after taking frovatriptan .
  • Case Studies : A notable case involved patients who had previously unresponsive migraines. After administration of sublingual formulations of frovatriptan, rapid onset relief was observed, suggesting enhanced bioavailability through alternative delivery methods .

Table 1: Clinical Trial Summary

Study TypeTreatment GroupHeadache Response at 2 HoursHeadache Response at 4 Hours
Placebo-ControlledFrovatriptan60%70%
PlaceboPlacebo30%40%

Safety Profile

Frovatriptan is generally well tolerated among patients:

  • Adverse Effects : The most common side effects include fatigue (5%), dry mouth (3%), and chest tightness (2%). Serious cardiovascular events are rare but have been reported in post-marketing surveillance .
  • Clinical Trials : In premarketing clinical trials involving over 3000 patients, no serious cardiac events were attributed directly to frovatriptan use. The incidence of adverse reactions did not significantly vary with age or gender .

Q & A

Q. What are the standard analytical methods for characterizing Frovatriptan Succinate Monohydrate (FSM) in pharmaceutical formulations?

  • Methodological Answer : FSM is typically characterized using UV spectrophotometry and high-performance liquid chromatography (HPLC). For UV analysis, a validated stability-indicating method involves preparing a stock solution in methanol, followed by dilution in phosphate buffer (pH 6.8). Absorbance is measured at 227 nm, with linearity confirmed in the range of 2–10 μg/mL . HPLC methods employ C18 columns, mobile phases of acetonitrile and phosphate buffer, and detection at 225–230 nm. These methods must adhere to ICH guidelines for specificity, accuracy, and precision .

Q. How does this compound Monohydrate exert its pharmacological activity in migraine treatment?

  • Methodological Answer : FSM acts as a selective serotonin (5-HT1B/1D) receptor agonist. Its efficacy is evaluated via in vitro receptor-binding assays using human cloned 5-HT receptors and functional assays measuring vasoconstriction in isolated arteries. Preclinical studies demonstrate its high affinity for 5-HT1B receptors (Ki = 2.1 nM) and prolonged receptor dissociation kinetics, which contribute to its extended therapeutic effect .

Q. What are the critical parameters for ensuring FSM purity during synthesis?

  • Methodological Answer : Key parameters include:
  • Impurity profiling : Identification of non-pharmacopoeial impurities (e.g., 4-hydroxy-FSM, 3-aminocarbazole derivatives) via LC-MS and NMR .
  • Crystallization control : Monitoring water content (≤1.0% w/w) and residual solvents (e.g., ethanol ≤0.5%) using Karl Fischer titration and gas chromatography .
  • Chiral purity : Ensuring enantiomeric excess ≥99.5% via chiral HPLC with amylose-based columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for FSM under accelerated degradation conditions?

  • Methodological Answer : Discrepancies in degradation profiles (e.g., oxidation vs. hydrolysis) require:
  • Forced degradation studies : Expose FSM to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
  • Root-cause analysis : Compare degradation products using LC-MS/MS to identify pathways. For example, oxidation at the indole ring produces 4-hydroxy-FSM, while hydrolysis cleaves the succinate ester .
  • Statistical validation : Apply ANOVA to assess batch-to-batch variability and establish acceptance criteria for degradation limits .

Q. What experimental design principles apply to optimizing FSM’s bioavailability in preclinical models?

  • Methodological Answer : Use a factorial design to evaluate factors like particle size (micronization), formulation (nanocrystals vs. solid dispersions), and co-solvents (PEG 400). Key steps:
  • In vivo pharmacokinetics : Administer FSM to Sprague-Dawley rats and measure plasma concentrations via LC-MS.
  • Bioavailability metrics : Calculate AUC0–24h and Cmax relative to reference formulations.
  • Dissolution enhancement : Correlate in vitro dissolution rate (USP Apparatus II, pH 6.8) with in vivo absorption .

Q. How can researchers validate impurity thresholds for FSM in compliance with ICH Q3A/B guidelines?

  • Methodological Answer :
  • Threshold determination : Set identification thresholds at 0.1% (daily dose ≤2 g/day) and qualification thresholds at 0.15% .
  • Toxicological assessment : Conduct genotoxicity (Ames test, micronucleus assay) and repeat-dose toxicity studies (28-day rodent model) for impurities exceeding thresholds.
  • Analytical validation : Establish method detection limits (LOD) and quantitation limits (LOQ) for each impurity using signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ) .

Q. What frameworks guide the formulation of hypothesis-driven research questions for FSM’s mechanism of action?

  • Methodological Answer : Apply the PICOT framework:
  • Population : Migraine patients with menstrual-associated episodes.
  • Intervention : FSM 2.5 mg oral dose.
  • Comparison : Sumatriptan 50 mg.
  • Outcome : Pain relief at 2 hours (co-primary endpoint).
  • Time : 24-hour sustained efficacy .
    • For preclinical studies, use FINERMAPS criteria (Feasible, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to evaluate questions on receptor binding kinetics .

Data Management and Reproducibility

Q. How should researchers document FSM’s synthetic procedures to ensure reproducibility?

  • Methodological Answer :
  • Detailed protocols : Include molar ratios (e.g., 1:1.2 Frovatriptan base to succinic acid), reaction temperatures (25–30°C), and purification steps (recrystallization from ethanol/water).
  • Supporting information : Provide <sup>1</sup>H/<sup>13</sup>C NMR spectra (δ 7.8 ppm for indole protons), HPLC chromatograms (retention time = 8.2 min), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. What strategies mitigate bias in comparative studies of FSM vs. other triptans?

  • Methodological Answer :
  • Randomization : Use block randomization in clinical trials to allocate patients to FSM or control groups.
  • Blinding : Double-blind designs with matched placebos.
  • Endpoint adjudication : Independent committees review pain severity scores (e.g., 4-point Likert scale) to reduce observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frovatriptan Succinate
Reactant of Route 2
Frovatriptan Succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.